1-(2-Chloroethyl)-2-methylpiperidine
Description
Contextualization of Piperidine (B6355638) Derivatives in Synthetic Organic Chemistry
Piperidine, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a myriad of biologically active compounds and pharmaceuticals. ulaval.ca The versatility of the piperidine ring allows for a wide range of chemical modifications, leading to a diverse array of derivatives with distinct properties. ulaval.ca Synthetic organic chemists have developed numerous methods for the synthesis and functionalization of piperidines, underscoring their importance in the creation of complex molecular architectures. d-nb.infonih.gov These derivatives are integral to the development of new therapeutic agents and are often key building blocks in medicinal chemistry.
Overview of Haloalkyl Amine Derivatives in Chemical Synthesis
Haloalkyl amines are a class of organic compounds that contain a halogen atom attached to an alkyl chain, which is in turn bonded to a nitrogen atom. These compounds are characterized by their dual functionality: the nucleophilic nature of the amine and the electrophilic character of the carbon-halogen bond. nih.gov This duality makes them versatile reagents in organic synthesis, capable of participating in a variety of chemical transformations. nih.gov The reactivity of the halogen atom as a leaving group allows for nucleophilic substitution reactions, while the amine can undergo its own set of characteristic reactions. nih.gov
Significance of the Chloroethyl Moiety in Reactive Intermediates
The 2-chloroethyl group (–CH2CH2Cl) attached to a nitrogen atom is of particular significance in chemical reactivity. Tertiary β-chloroethylamines are known to undergo intramolecular cyclization to form highly reactive aziridinium (B1262131) ion intermediates. ulaval.canih.gov This spontaneous cyclization is a key feature of their chemical behavior and is responsible for their alkylating properties. ulaval.canih.gov The resulting three-membered ring is strained and readily undergoes ring-opening reactions upon attack by nucleophiles. This reactivity has been harnessed in the design of various chemical probes and therapeutic agents. nih.gov The rate and extent of this cyclization can be influenced by the substituents on the nitrogen atom and the reaction conditions. acs.orgacs.org
Scope and Focus of Academic Research on 1-(2-Chloroethyl)-2-methylpiperidine
Direct academic research specifically focused on this compound is limited in publicly available literature. However, extensive research exists on the broader classes of N-(2-chloroethyl)amines and piperidine derivatives. Studies on analogous compounds, such as 2-(2-Chloroethyl)-1-methylpiperidine, provide valuable insights into the potential synthesis and reactivity of the target molecule. Research in this area often investigates the synthesis of these compounds as intermediates for pharmaceuticals and explores their reactivity, particularly the formation and reactions of the aziridinium intermediate. nih.gov For instance, studies on N-phenyl-N'-(2-chloroethyl)ureas have shown that the chloroethyl moiety leads to the formation of cyclic intermediates that are potent alkylating agents. ulaval.canih.gov
Detailed Research Findings
While specific research on this compound is not abundant, we can infer its likely synthesis and reactivity based on established chemical principles and studies of closely related compounds.
Synthesis
A plausible and commonly employed method for the synthesis of N-(2-chloroethyl) substituted amines involves a two-step process. google.com
Hydroxyethylation: The synthesis would likely begin with the N-alkylation of 2-methylpiperidine (B94953) with 2-chloroethanol (B45725) or the ring-opening of ethylene (B1197577) oxide by 2-methylpiperidine. thieme-connect.deresearchgate.net This initial step would yield the intermediate 1-(2-hydroxyethyl)-2-methylpiperidine. The reaction of secondary amines with 2-chloroethanol is a known method for producing the corresponding aminoethanols. thieme-connect.de
Chlorination: The resulting alcohol, 1-(2-hydroxyethyl)-2-methylpiperidine, would then be treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to replace the hydroxyl group with a chlorine atom. google.com This step would afford the final product, this compound. This method is a standard procedure for converting alcohols to alkyl chlorides.
A general reaction scheme is presented below:
Step 1: Hydroxyethylation of 2-Methylpiperidine
or
Step 2: Chlorination of the Intermediate
Reactivity
The primary mode of reactivity for this compound is expected to be through the intramolecular formation of a reactive aziridinium ion. ulaval.canih.gov
Formation of the Aziridinium Ion: The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom, displacing the chloride ion and forming a bicyclic aziridinium cation.
This intermediate is highly electrophilic due to the strained three-membered ring and the positive charge on the nitrogen. It can readily react with a wide range of nucleophiles, leading to the formation of various derivatives. This reactivity is the cornerstone of the utility of N-(2-chloroethyl)amines in organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroethyl)-2-methylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN/c1-8-4-2-3-6-10(8)7-5-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIJSGZKRFFSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967930 | |
| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53324-72-4 | |
| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53324-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053324724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chloroethyl)-2-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloroethyl)-2-methylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.144 | |
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Synthetic Methodologies for 1 2 Chloroethyl 2 Methylpiperidine
Strategic Approaches to the Chemical Synthesis of 1-(2-Chloroethyl)-2-methylpiperidine
The primary synthetic routes are centered on building the desired chloroethyl side chain onto a pre-existing 2-methylpiperidine (B94953) ring.
Alkylation of the secondary amine of 2-methylpiperidine is a common and direct approach to introduce the 2-chloroethyl group. This can be accomplished through a couple of well-established methods.
A direct route to this compound involves the N-alkylation of 2-methylpiperidine using a dihaloethane, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644). In this type of reaction, one halogen atom serves as the leaving group in the nucleophilic substitution reaction with the piperidine (B6355638) nitrogen, while the other halogen remains on the ethyl group.
A similar strategy has been documented for the synthesis of N-methyl-N'-(2-chloroethyl)piperazine, which provides a model for this reaction. google.com The reaction typically proceeds under basic conditions to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. An organic solvent is used to dissolve the reactants.
General Reaction Scheme: 2-Methylpiperidine + X-CH₂CH₂-Cl → this compound + HX (where X is a halogen, typically Br or Cl)
Key reaction components include:
Piperidine Precursor: 2-methylpiperidine
Alkylation Agent: 1-bromo-2-chloroethane is often preferred over 1,2-dichloroethane due to the higher reactivity of bromine as a leaving group.
Base: An inorganic base such as sodium hydroxide (B78521) or potassium carbonate is used to scavenge the acid byproduct.
Solvent: A polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) is commonly employed.
Table 1: Representative Reaction Conditions for N-Alkylation with Dihaloethanes
| Parameter | Condition | Source |
| Reactants | N-methylpiperazine, 1-bromo-2-chloroethane | google.com |
| Solvent | Acetone/Water | google.com |
| Base | Sodium Hydroxide | google.com |
| Temperature | 20-25 °C | google.com |
| Reaction Time | 9-10 hours | google.com |
| Yield | 63-68% | google.com |
| Note: This data is for the analogous synthesis of N-methyl-N'-(2-chloroethyl)piperazine and serves as a model. |
An alternative and frequently employed two-step method involves an initial reaction with ethylene (B1197577) chlorohydrin (2-chloroethanol), followed by a chlorination step. google.com This approach first introduces a 2-hydroxyethyl group onto the piperidine nitrogen, which is subsequently converted to the desired 2-chloroethyl group. sciencemadness.org
Step 1: N-alkylation with Ethylene Chlorohydrin 2-methylpiperidine reacts with ethylene chlorohydrin to form N-(2-hydroxyethyl)-2-methylpiperidine. This reaction is a nucleophilic substitution where the piperidine nitrogen attacks the carbon bearing the chlorine atom, displacing it. orgsyn.org
Step 2: Chlorination of the Alcohol The resulting alcohol, N-(2-hydroxyethyl)-2-methylpiperidine, is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group with a chlorine atom. The use of thionyl chloride is common for this transformation. A patent for the synthesis of the non-methylated analogue, 1-(2-chloroethyl)piperidine (B1294334), describes a one-pot procedure where piperidine is first reacted with ethylene chlorohydrin, and the resulting intermediate is directly chlorinated with thionyl chloride in toluene (B28343) without isolation. google.com This streamlined process is noted to be more efficient and provide higher yields than previous methods. google.com
Table 2: Two-Step Synthesis via Ethylene Chlorohydrin
| Step | Reactants | Product | Reagents/Conditions | Source |
| 1. Hydroxyethylation | 2-Methylpiperidine, Ethylene Chlorohydrin | N-(2-hydroxyethyl)-2-methylpiperidine | Toluene, 70°C to boiling | google.com |
| 2. Chlorination | N-(2-hydroxyethyl)-2-methylpiperidine | This compound | Thionyl Chloride (SOCl₂) | google.comsciencemadness.org |
| Note: Conditions are based on the synthesis of the closely related 1-(2-chloroethyl)piperidine. |
While less direct for synthesizing this compound specifically, methods for constructing the piperidine ring itself are a fundamental aspect of heterocyclic chemistry. nih.gov These routes could theoretically be adapted to produce the target compound by using appropriately substituted starting materials or by functionalizing the piperidine ring after its formation. General strategies for piperidine ring synthesis include:
Hydrogenation of Pyridine (B92270) Derivatives: The catalytic hydrogenation of substituted pyridines is a classical and widely used method for producing the corresponding piperidines. dtic.mil For this specific target, the hydrogenation of a 2-methyl-N-(2-chloroethyl)pyridinium salt could be a potential, though challenging, route.
Cyclization of Acyclic Precursors: Intramolecular cyclization of linear amino-aldehydes or other bifunctional acyclic compounds can form the piperidine ring. nih.gov
Cycloaddition Reactions: Diels-Alder type reactions involving imines or other nitrogen-containing dienophiles can be employed to construct the six-membered piperidine ring. dtic.mil
These methods are generally more complex and would likely be considered only if the primary starting material, 2-methylpiperidine, were unavailable.
The presence of a stereocenter at the C2 position of this compound means that it exists as a racemic mixture of two enantiomers, (R)- and (S)-1-(2-Chloroethyl)-2-methylpiperidine. The synthesis of specific chiral analogues is highly relevant in medicinal chemistry, where different enantiomers can have distinct biological activities. nih.gov
While specific enantioselective syntheses for this compound are not widely reported, general asymmetric methods for preparing chiral 2-substituted piperidines can be applied. researchgate.net These methods often involve the use of chiral catalysts or chiral auxiliaries. For instance, recent research has highlighted the copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters to produce chiral 2,3-cis-disubstituted piperidines with excellent enantioselectivity. nih.govresearchgate.net Another approach involves the cyclodehydration of aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol to create chiral bicyclic lactams, which can then be converted to enantiomerically pure 2-substituted piperidines. rsc.org Such strategies could be adapted to produce enantiomerically enriched (R)- or (S)-2-methylpiperidine, which could then be alkylated as described in section 2.1.1 to yield the desired chiral target molecule.
Alkylation Reactions of Piperidine Precursors
Optimization of Reaction Parameters and Conditions in Synthesis
Optimizing reaction conditions is crucial for maximizing yield, minimizing byproducts, and ensuring the economic viability of the synthesis. For the preparation of this compound and its analogues, several parameters can be adjusted.
Solvent: The choice of solvent can significantly impact reaction rates and outcomes. In the one-pot synthesis of 1-(2-chloroethyl)piperidine, using an aromatic hydrocarbon like toluene was found to be effective for both the initial hydroxyethylation and the subsequent chlorination step. google.com For direct N-alkylation with dihaloethanes, polar aprotic solvents like acetone are suitable. google.com
Temperature: Temperature control is critical. The N-alkylation with 1-bromo-2-chloroethane is typically performed at a controlled room temperature (20-25 °C) to manage the exothermic reaction and prevent side reactions. google.com The reaction of piperidine with ethylene chlorohydrin, however, may be carried out at elevated temperatures (70°C to boiling) to ensure a reasonable reaction rate. google.com
Stoichiometry and Reagents: The molar ratio of reactants is a key factor. In the chlorination step with thionyl chloride, older methods often required a large excess of the reagent. However, an optimized one-pot process demonstrates that a much smaller excess is sufficient, leading to a more efficient and economical synthesis with yields reportedly 20% higher than non-optimized methods. google.com
Base and Catalyst: The choice and amount of base used in N-alkylation reactions are important for neutralizing the acid byproduct and driving the reaction to completion. In phase-transfer systems involving aqueous sodium hydroxide and an organic solvent, the efficiency of mixing and phase transfer can influence the reaction time and yield. google.com
Solvent Effects on Reaction Yields and Selectivity
The solvent plays a crucial role in the N-alkylation of piperidines, influencing reaction rates and the profile of potential side products. The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. researchgate.net Solvents for this type of synthesis are generally chosen based on their polarity and their ability to act as a hydrogen bond acceptor or donor.
Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dichloromethane (B109758) (DCM) are frequently employed. researchgate.netchemicalforums.com These solvents are effective at solvating the transition state of the nucleophilic substitution, which can accelerate the reaction. For instance, DMF is noted for its ability to improve the solubility of reaction intermediates. Acetonitrile is also a common choice for N-alkylation reactions of piperidines. researchgate.net
In contrast, polar protic solvents like ethanol (B145695) can also be used. chemicalforums.com However, they are capable of hydrogen bonding, which can solvate the nucleophilic amine, potentially reducing its reactivity. Furthermore, under certain conditions, these solvents can participate in the reaction, leading to byproducts. For example, when using a reactive electrophile, a solvent like ethanol could potentially react with it. chemicalforums.com The selection between aprotic and protic solvents can therefore be a critical factor in optimizing the reaction for the desired product. researchgate.netchemicalforums.com Nonpolar solvents such as toluene are also utilized, particularly in steps like the chlorination of an alcohol intermediate with thionyl chloride. google.com
Table 1: Influence of Solvent Properties on N-Alkylation of Piperidines This table is a generalized representation based on established principles in organic synthesis.
| Solvent Type | Examples | General Effect on N-Alkylation | Rationale |
|---|---|---|---|
| Polar Aprotic | Acetonitrile, DMF, DCM | Generally accelerates reaction rates and improves yields. | Stabilizes the polar transition state of the SN2 reaction without strongly solvating the amine nucleophile, increasing its effective reactivity. Improves solubility of reagents. researchgate.net |
| Polar Protic | Ethanol, Methanol | Can be effective but may slow the reaction compared to aprotic solvents. | Solvates the amine nucleophile through hydrogen bonding, which can decrease its nucleophilicity. Potential for solvent to act as a competing nucleophile. chemicalforums.com |
| Nonpolar | Toluene, Xylene | Often used for specific steps like chlorination or to control reaction temperature at reflux. | Provides a non-reactive medium. Less effective at solvating charged intermediates or transition states, potentially slowing the primary N-alkylation step. google.com |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter in the synthesis of this compound, directly influencing the rate of reaction. Generally, increasing the temperature accelerates the rate of N-alkylation. Syntheses of analogous compounds are often conducted at elevated temperatures, for instance, in the range of 70-85°C. google.com Microwave-assisted syntheses may also employ temperatures around 80°C to significantly reduce reaction times. chemicalforums.com
However, excessively high temperatures can be detrimental, leading to the formation of side products or the decomposition of reactants and products. A carefully controlled temperature profile, sometimes involving gradual heating, is recommended to maximize the yield of the desired product while minimizing impurities. For the chlorination step using thionyl chloride, a specific temperature range of 70–85°C is often cited to ensure efficient conversion without degradation. google.com
Pressure is not typically a key variable in the laboratory-scale synthesis of this compound, as the reactions are usually carried out in the liquid phase at atmospheric pressure.
Table 2: Effect of Temperature on N-Alkylation Reaction Efficiency This table is a generalized representation based on established principles in organic synthesis.
| Temperature Range | Effect on Reaction Rate | Potential Impact on Yield and Purity | Typical Application |
|---|---|---|---|
| Room Temperature | Slow | High purity may be achieved due to fewer side reactions, but reaction times can be very long. | Used when reactants are highly reactive or when side reactions are a major concern. |
| Moderate (50-80 °C) | Significantly increased rate. | Often provides an optimal balance between reaction time and yield. This is a commonly used range for N-alkylation. chemicalforums.comnih.gov | Standard condition for N-alkylation of piperidines with alkyl halides. |
| High (>100 °C) | Very rapid reaction. | Increased risk of side reactions (e.g., elimination, decomposition) and potential for reduced yield of the desired product. | Generally avoided unless required for poorly reactive substrates or under specific reflux conditions. |
Catalyst and Reagent Stoichiometry Optimization
The stoichiometry of the reactants and the use of a catalyst are pivotal for directing the reaction towards mono-alkylation and achieving high efficiency. In the N-alkylation of 2-methylpiperidine, a base is typically added to the reaction mixture. Its role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used for this purpose. researchgate.netchemicalforums.com
The molar ratio of the reactants must be carefully controlled. To favor the desired mono-alkylation product, the amine (2-methylpiperidine) is often used in slight excess relative to the alkylating agent (e.g., 1,2-dichloroethane). Using an excess of the alkylating agent could lead to the formation of a quaternary ammonium (B1175870) salt through a second alkylation event. researchgate.net A common strategy involves the slow, controlled addition of the alkylating agent to the amine solution to maintain a high concentration of the amine relative to the electrophile throughout the reaction. researchgate.net
In some cases, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, may be incorporated to enhance the reaction rate, particularly when the reactants are partitioned between two different phases (e.g., a solid base in an organic solvent).
Table 3: Optimization of Catalysts and Reagents for N-Alkylation This table is a generalized representation based on established principles in organic synthesis.
| Parameter | Options | Purpose and Effect on Reaction |
|---|---|---|
| Base | K₂CO₃, Na₂CO₃, DIEA | Neutralizes the acid byproduct (HCl), driving the reaction to completion. Choice of base can influence reaction rate and workup procedure. researchgate.netchemicalforums.com |
| Catalyst | Phase-Transfer Catalysts (e.g., TBAB) | Accelerates reaction in heterogeneous mixtures by transporting the nucleophile or other ionic species between phases. |
| Stoichiometry | Amine : Alkylating Agent > 1 | Using an excess of the amine minimizes the formation of the dialkylated quaternary ammonium salt. researchgate.net |
| Stoichiometry | Amine : Alkylating Agent < 1 | An excess of the alkylating agent would favor dialkylation, leading to the quaternary ammonium salt. researchgate.net |
Isolation and Purification Methodologies in Laboratory Scale Synthesis
Following the completion of the reaction, a multi-step process is required to isolate and purify the this compound product. The specific workup procedure depends on the solvent and reagents used in the synthesis.
A typical isolation procedure begins with cooling the reaction mixture and filtering off any solid byproducts or catalysts. nih.gov If an acidic byproduct was formed and neutralized with a base, the resulting salt is often removed by filtration or by washing with water. The next step is typically a liquid-liquid extraction. The reaction mixture is diluted with water and an immiscible organic solvent (like diethyl ether or dichloromethane). The product, being an amine, may be protonated with acid to move into the aqueous layer for washing, and then the aqueous layer is made basic to regenerate the free amine, which can then be extracted into a fresh organic layer. researchgate.net This acid-base extraction is a powerful purification technique for amines. researchgate.net
The combined organic extracts are then washed with water or brine to remove any remaining water-soluble impurities. The organic solution is dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), which is subsequently removed by filtration. The solvent is then removed from the product, typically using a rotary evaporator. researchgate.net
The resulting crude product, which may be an oil or a solid, usually requires further purification. Common laboratory-scale purification techniques include:
Recrystallization: If the product is a solid, it can be dissolved in a hot solvent and allowed to cool slowly, causing pure crystals to form. nih.govwisc.edu
Distillation: For liquid products, vacuum distillation is often used to separate the product from non-volatile impurities or other liquids with different boiling points.
Column Chromatography: This is a highly effective method for separating the target compound from closely related impurities. researchgate.netwisc.edu The crude mixture is passed through a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture (eluent) is used to move the components down the column at different rates.
The purity of the final product is typically assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netacs.org
Table 4: Common Laboratory Isolation and Purification Techniques This table summarizes common laboratory procedures.
| Technique | Description | Purpose |
|---|---|---|
| Filtration | Passing the mixture through a filter medium to separate solids from liquids. | To remove solid catalysts, byproducts (salts), or drying agents. nih.govwisc.edu |
| Liquid-Liquid Extraction | Partitioning compounds between two immiscible liquid phases based on their relative solubilities. Often involves pH adjustment for amines. | To separate the product from water-soluble impurities and unreacted starting materials. researchgate.netresearchgate.net |
| Drying | Treating the organic solution with an anhydrous salt (e.g., Na₂SO₄, MgSO₄). | To remove residual water from the organic solvent before evaporation. |
| Solvent Evaporation | Removing the solvent, typically under reduced pressure using a rotary evaporator. | To isolate the non-volatile crude product from the reaction solvent. researchgate.net |
| Recrystallization | Dissolving the crude solid in a minimum amount of hot solvent and allowing it to cool. | To purify solid compounds. Impurities remain in the solvent while the pure product crystallizes. nih.govwisc.edu |
| Column Chromatography | Separating components of a mixture as they pass through a stationary phase (e.g., silica gel) propelled by a mobile phase (eluent). | To achieve high purity by separating the product from structurally similar side products. researchgate.netwisc.edu |
Chemical Reactivity and Mechanistic Investigations of 1 2 Chloroethyl 2 Methylpiperidine
Nucleophilic Substitution Reactions Involving the Chloroethyl Moiety
The chloroethyl group is a key site for reactivity, with the carbon atom adjacent to the chlorine being susceptible to nucleophilic attack. The chlorine atom serves as a competent leaving group, facilitating substitution reactions that proceed primarily through an S(_N)2 mechanism.
In the absence of a strong external nucleophile, 1-(2-chloroethyl)-2-methylpiperidine can undergo an intramolecular nucleophilic substitution. The lone pair of electrons on the piperidine (B6355638) nitrogen atom can attack the electrophilic carbon of the chloroethyl side chain. This process results in the displacement of the chloride ion and the formation of a five-membered ring fused to the piperidine ring.
This cyclization yields a bicyclic quaternary ammonium (B1175870) salt, specifically a substituted octahydropyrrolo[1,2-a]pyridinium chloride. The rate of this cyclization is influenced by factors such as solvent polarity and temperature. The presence of the 2-methyl group on the piperidine ring can introduce stereochemical considerations into the transition state of the cyclization, potentially favoring the formation of one diastereomer over another. This type of reaction is a known pathway for N-haloalkylamines. uni-muenchen.deresearchgate.netasianpubs.org
Table 1: Intramolecular Cyclization of this compound
| Reactant | Conditions | Product | Reaction Type |
|---|
When treated with external nucleophiles, this compound readily participates in bimolecular nucleophilic substitution (S(_N)2) reactions. A wide array of nucleophiles can displace the chloride, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. libretexts.org
Nitrogen-containing compounds, such as ammonia, primary amines, and secondary amines, are effective nucleophiles for reaction with the chloroethyl group. d-nb.info These reactions typically require controlled conditions to avoid side reactions, such as over-alkylation of the nucleophile or competing intramolecular cyclization. Using a large excess of the amine nucleophile can help maximize the yield of the desired monosubstituted product. libretexts.org The reaction of 2-chloroquinoxaline (B48734) with piperidine, for instance, follows pseudo-first-order kinetics and is not catalyzed by the amine. researchgate.net
Table 2: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Primary Amine | Ethylamine | N-Ethyl-2-(2-methylpiperidin-1-yl)ethan-1-amine |
| Secondary Amine | Diethylamine | N,N-Diethyl-2-(2-methylpiperidin-1-yl)ethan-1-amine |
Oxygen-based nucleophiles, including alkoxides and phenoxides, react with this compound to form ethers in a reaction analogous to the Williamson ether synthesis. The nucleophile attacks the primary carbon of the chloroethyl group, displacing the chloride leaving group. These reactions are typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the oxygen species.
Table 3: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Alkoxide | Sodium Ethoxide | 1-(2-Ethoxyethyl)-2-methylpiperidine |
| Phenoxide | Sodium Phenoxide | 1-(2-Phenoxyethyl)-2-methylpiperidine |
Sulfur-based nucleophiles, particularly thiolates, are highly effective for substitution reactions with alkyl halides due to their strong nucleophilicity and softness. ucl.ac.uk The reaction of this compound with a thiol in the presence of a base (to generate the more reactive thiolate anion) proceeds efficiently to yield the corresponding thioether. mdpi.com This reaction is a reliable method for introducing a sulfur-containing moiety onto the ethyl side chain. nih.gov
Table 4: Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Thiolate | Sodium Ethanethiolate | 1-(2-(Ethylthio)ethyl)-2-methylpiperidine |
Intermolecular Substitution with Various Nucleophiles (e.g., Amines, Thiols, Phenols)
Reactions Involving the Piperidine Nitrogen Atom
The nitrogen atom of the piperidine ring in this compound is a secondary amine, rendering it nucleophilic and basic. ambeed.com It can participate in a range of reactions characteristic of secondary amines, although its reactivity is modulated by the presence of the chloroethyl substituent.
Common reactions include:
Alkylation: The nitrogen can be alkylated by reaction with other alkyl halides, such as methyl iodide, to form a quaternary ammonium salt. This reaction would compete with the intramolecular cyclization, with the outcome depending on the relative reactivity of the external alkylating agent and the internal chloroethyl group.
Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride (B1165640) results in the formation of an N-acylpiperidine (an amide). This is often a high-yielding reaction for secondary amines.
Protonation: As a base, the piperidine nitrogen readily reacts with acids to form the corresponding piperidinium (B107235) salt.
It is crucial to consider that under certain conditions, particularly basic or high-temperature environments, reactions at the piperidine nitrogen may compete with or trigger the intramolecular cyclization of the chloroethyl group.
Table 5: Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent Example | Product |
|---|---|---|
| N-Alkylation | Methyl Iodide | 1-(2-Chloroethyl)-1,2-dimethylpiperidin-1-ium iodide |
| N-Acylation | Acetyl Chloride | 1-Acetyl-2-(2-chloroethyl)piperidine |
Quaternization Reactions
Quaternization of the tertiary amine in this compound involves the formation of a quaternary ammonium salt through the reaction with an alkylating agent. This is a typical SN2 reaction where the nitrogen atom acts as a nucleophile. The rate and success of the reaction are influenced by the nature of the alkylating agent, the solvent, and the reaction conditions.
A general procedure for the N-alkylation of piperidines involves reacting the piperidine with an alkyl halide (such as an alkyl bromide or iodide) in a suitable solvent like anhydrous acetonitrile (B52724). researchgate.net The reaction can be carried out at room temperature, and the slow addition of the alkylating agent is often recommended to control the reaction rate and minimize side reactions. researchgate.net The use of a base, such as potassium carbonate in DMF, can also facilitate the reaction by neutralizing the formed acid. researchgate.net
In the context of this compound, quaternization can occur with various alkylating agents. The resulting quaternary ammonium salts exhibit different properties based on the substituent introduced.
Table 1: Representative Quaternization Reactions of Piperidine Derivatives (Note: This data is representative of general piperidine N-alkylation reactions and not specific experimental results for this compound.)
| Alkylating Agent | Solvent | Base | Typical Product |
| Methyl Iodide | Acetonitrile | None | N-methyl-N-(2-chloroethyl)-2-methylpiperidinium iodide |
| Ethyl Bromide | DMF | K2CO3 | N-ethyl-N-(2-chloroethyl)-2-methylpiperidinium bromide |
| Benzyl Bromide | Toluene (B28343) | NaHCO3 | N-benzyl-N-(2-chloroethyl)-2-methylpiperidinium bromide |
The presence of the 2-methyl group can introduce steric hindrance, potentially slowing down the rate of quaternization compared to unsubstituted piperidine.
Coordination Chemistry with Metal Centers
The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate with various metal centers to form coordination complexes. tcd.ie The coordination can lead to the formation of complexes with different geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion, its coordination number, and the other ligands present. libretexts.org
Piperidine and its derivatives are known to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). The coordination typically occurs through the nitrogen atom. In the case of this compound, the chloroethyl group could potentially also interact with the metal center, although this is less common for simple alkyl chlorides.
The synthesis of such complexes often involves reacting the piperidine derivative with a metal salt in a suitable solvent. For instance, a common method is to mix a solution of the ligand with an ethanolic solution of the metal salt.
Table 2: Potential Coordination Complexes with Piperidine-based Ligands (Note: This table illustrates potential complexes based on the known coordination chemistry of piperidine derivatives. Specific experimental data for this compound is not available.)
| Metal Ion | Typical Geometry | Potential Product with this compound |
| Cu(II) | Square Planar | [Cu(C8H16ClN)2Cl2] |
| Ni(II) | Square Planar | [Ni(C8H16ClN)2Cl2] |
| Co(II) | Tetrahedral | [Co(C8H16ClN)2Cl2] |
| Zn(II) | Tetrahedral | [Zn(C8H16ClN)2Cl2] |
The electronic and steric properties of the 2-methyl group can influence the stability and geometry of the resulting metal complexes.
Oxidative Transformations of the Compound
The oxidation of piperidine derivatives can lead to various products, depending on the oxidizing agent and reaction conditions. For tertiary amines like this compound, oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen.
The oxidation of piperidine derivatives with reagents like bromine in acetic acid has been reported to yield piperidin-2-one derivatives. researchgate.net This type of reaction involves the oxidation of the carbon atom alpha to the nitrogen. The presence of the 2-methyl group in this compound would likely direct oxidation to the C6 position to form a lactam.
Another potential oxidative transformation is the formation of an N-acyliminium ion precursor through oxidation with hypervalent iodine reagents. acs.org
Reductive Transformations of the Compound
Reductive transformations of this compound would primarily involve the chloroethyl group. The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, converting the chloroethyl side chain to an ethyl group. This would yield 1-ethyl-2-methylpiperidine.
Catalytic hydrogenation is a common method for such reductions. However, for a chloroalkane, other reducing agents might be more suitable to avoid side reactions. The reduction of a chloro group is not as straightforward as, for example, the reduction of a carbonyl group or a nitro group.
It is important to distinguish this from the reduction of the piperidine ring itself, which is already saturated. The reduction of pyridine (B92270) N-oxides to piperidines is a known transformation but is not applicable here. rsc.org
Rearrangement Reactions and Ring Expansions/Contractions (if mechanistic pathways exist)
The structure of this compound does not readily lend itself to common rearrangement reactions under standard conditions. However, related structures can undergo rearrangements. For example, the Favorskii rearrangement involves the reaction of an α-halo ketone with a base, leading to a rearranged carboxylic acid derivative. nrochemistry.comorganicreactions.orgwikipedia.orgadichemistry.comnumberanalytics.com While this compound is not an α-halo ketone, it is conceivable that a derivative of it could undergo such a reaction. For instance, if the piperidine nitrogen were to react with an α-halo ketone, the resulting product could potentially undergo a Favorskii-type rearrangement.
Intramolecular cyclization of the chloroethyl group onto the piperidine ring is a more likely rearrangement-type reaction for this molecule, which would lead to a bicyclic quaternary ammonium salt. This is essentially an intramolecular quaternization.
Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Methods
The study of reaction mechanisms for transformations involving this compound would rely heavily on kinetic and spectroscopic methods.
Kinetic Studies: The rates of reactions such as quaternization or coordination can be followed by monitoring the disappearance of reactants or the appearance of products over time. For instance, the kinetics of piperidine N-alkylation have been studied to understand the influence of substituents on the reaction rate. rsc.org The steric hindrance from the 2-methyl group in this compound would be expected to decrease the rate of reaction at the nitrogen center compared to unsubstituted piperidine.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for characterizing the products of reactions involving this compound. For example, in a quaternization reaction, the formation of the quaternary salt would lead to significant downfield shifts of the protons and carbons adjacent to the nitrogen atom. The 1H NMR spectrum of the related 1-(2-chloroethyl)piperidine (B1294334) hydrochloride shows characteristic signals for the piperidine and chloroethyl protons. chemicalbook.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to follow reactions by monitoring the appearance or disappearance of characteristic functional group absorptions. For instance, in the oxidation to a lactam, the appearance of a strong carbonyl (C=O) stretch would be a key indicator.
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the products and can provide structural information through fragmentation patterns. The mass spectrum of 2-methylpiperidine (B94953) shows a characteristic fragmentation pattern that can be compared to its derivatives. nih.govnist.gov
Table 3: Spectroscopic Data for Related Compounds (Note: This data is for compounds structurally related to this compound and can be used for comparative purposes.)
| Compound | Spectroscopic Data |
| 1-(2-Chloroethyl)piperidine hydrochloride | 1H NMR data is available, showing signals for the piperidine and chloroethyl protons. chemicalbook.com |
| 2-Methylpiperidine | Mass spectra and IR spectra are available in public databases. nih.govnist.govnist.gov |
| 2-Piperidinone | Mass spectra and IR spectra are available, showing a characteristic carbonyl peak in the IR. nist.gov |
By combining these techniques, a detailed understanding of the reaction pathways and mechanisms for this compound can be achieved.
Applications of 1 2 Chloroethyl 2 Methylpiperidine As a Synthetic Building Block
Role in the Construction of Complex Heterocyclic Scaffolds
The piperidine (B6355638) ring is a prevalent structural motif in many areas of chemistry. researchgate.net 1-(2-Chloroethyl)-2-methylpiperidine provides a direct route to introduce this scaffold, while the 2-methyl substituent offers stereochemical complexity.
The primary application of this compound in this context is as an alkylating agent. The terminal chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution, enabling the covalent attachment of the 2-methylpiperidinoethyl moiety to a wide variety of substrates.
The general reaction involves the displacement of the chloride by a nucleophile (Nu⁻), as shown in the scheme below. This reaction is fundamental to building more elaborate molecules containing the piperidine unit.
Scheme 1: General Nucleophilic Substitution
Where R-Nu⁻ represents a generic nucleophile.
This strategy is a common method for synthesizing piperidine derivatives. nih.gov For instance, amines, alkoxides, or thiolates can react with this compound to form the corresponding substituted aminoethylpiperidines. The presence of the methyl group at the 2-position of the piperidine ring introduces a chiral center, which can be exploited in stereoselective syntheses to yield specific isomers. nih.gov This is a key advantage over its unsubstituted analogue, 1-(2-chloroethyl)piperidine (B1294334). sdfine.comganeshremedies.com The synthesis of various piperidine-based structures often involves the key step of forming new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.netnih.gov
| Nucleophile (Nu-H) | Resulting Derivative Class | Significance |
| Primary/Secondary Amine (R₂NH) | Diamine | Introduction of a second basic center |
| Alcohol (R-OH) | Amino Ether | Linkage through an ether bond |
| Thiol (R-SH) | Amino Thioether | Formation of a sulfur-containing linkage |
| Carbanion (R₃C⁻) | Extended Carbon Chain | Carbon-carbon bond formation |
The chloroethyl group in this compound can also participate in intramolecular reactions to form bridged or polycyclic systems. If a molecule containing the 1-(2-chloroethyl)-2-methylpiperidino group also bears a suitably positioned internal nucleophile, an intramolecular cyclization can occur. asianpubs.org This process, known as ring-closing alkylation, is a powerful strategy for creating rigid, three-dimensional molecular scaffolds. nih.govresearchgate.net
For this to happen, the piperidine derivative must first be attached to a larger molecule. Then, a nucleophilic center on that molecule can attack the electrophilic carbon of the chloroethyl group, forming a new ring that bridges two parts of the molecule. The length of the connecting chain and the stereochemistry at the 2-position of the piperidine ring are critical factors that influence the feasibility and outcome of the cyclization, determining the size and geometry of the newly formed ring system.
Participation in Organometallic Reactions
The carbon-chlorine bond in this compound allows for its conversion into organometallic reagents, significantly expanding its synthetic utility by transforming the electrophilic side chain into a potent nucleophile.
This compound can be converted into its corresponding Grignard reagent, [2-(2-methylpiperidin-1-yl)ethyl]magnesium chloride. This transformation involves the reaction of the alkyl chloride with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comebsco.combethunecollege.ac.in
Scheme 2: Grignard Reagent Formation
The formation of Grignard reagents from functionalized halides is a well-established technique in synthetic chemistry. nih.gov It effectively reverses the polarity (an "umpolung") of the carbon atom attached to the halogen, turning it from an electrophilic center into a strongly nucleophilic one. bethunecollege.ac.in The successful preparation of this reagent requires strictly anhydrous conditions, as Grignard reagents react readily with protic sources, such as water. ebsco.com The resulting organomagnesium compound is a powerful tool for forming new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and esters. slideshare.net Similar transformations are documented for related compounds such as 4-chloro-N-methylpiperidine, highlighting the viability of this approach. google.comprepchem.com
| Parameter | Requirement/Condition | Reason |
| Metal | Magnesium (turnings or powder) | Forms the organomagnesium halide |
| Solvent | Anhydrous ether (e.g., THF, Diethyl Ether) | Solubilizes and stabilizes the Grignard reagent |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with oxygen and moisture bethunecollege.ac.in |
| Initiation | Iodine crystal, heating, or sonication | To start the reaction on the magnesium surface |
The organomagnesium reagent derived from this compound can be used directly in some coupling reactions or, more commonly, transmetalated to other metals like zinc or copper for use in a wider range of palladium- or nickel-catalyzed cross-coupling reactions. youtube.comyoutube.com
One prominent example is the Negishi coupling, which pairs an organozinc reagent with an organic halide or triflate in the presence of a nickel or palladium catalyst. nih.govnih.gov The Grignard reagent of this compound can be converted to the corresponding organozinc reagent by treatment with a zinc halide (e.g., ZnCl₂).
This organozinc species can then be coupled with various aryl, vinyl, or alkyl halides. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to form the final product and regenerate the catalyst. youtube.com This methodology allows for the construction of a C(sp³)–C(sp²), or C(sp³)–C(sp³) bond, linking the piperidine-containing fragment to other organic moieties. nih.gov
Use in the Synthesis of Alkylating Agents for Chemical Probes (strictly excluding biological effects)
A chemical probe is a small molecule designed to interact with a specific target molecule to study its function or structure. nih.gov this compound can be used to construct such probes by serving as a reactive handle to introduce the 2-methylpiperidine (B94953) group.
In this application, the compound acts as a specialized alkylating agent. The chloroethyl group can form a covalent bond with a nucleophilic residue (such as a cysteine or lysine (B10760008) side chain) on a macromolecule or a synthetic molecule. The purpose of this attachment is purely for structural investigation or to introduce a tag. The 2-methylpiperidine moiety provides a defined, non-polar, and sterically hindered group. The design of such probes relies on precise synthetic planning to create molecules with specific three-dimensional shapes and reactivities. nih.gov The synthesis of these tools is a key aspect of chemical biology, enabling the exploration of molecular interactions. rsc.org
Strategic Integration into Multi-component Reaction Schemes
A comprehensive search of scientific literature and chemical databases reveals a notable absence of published studies detailing the use of this compound as a reactant in multi-component reactions (MCRs). While MCRs are a powerful tool for the rapid construction of complex molecules, the strategic incorporation of this particular building block has not been documented in available research.
Theoretically, the structure of this compound offers potential for its use in MCRs. The tertiary amine of the piperidine ring could function as a nucleophile or as a basic catalyst to facilitate the reaction. Simultaneously, the chloroethyl side chain provides an electrophilic center that could engage in subsequent intramolecular or intermolecular reactions, leading to the formation of diverse heterocyclic scaffolds.
Spectroscopic and Advanced Analytical Methodologies for Research on 1 2 Chloroethyl 2 Methylpiperidine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. ipb.pt By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-(2-Chloroethyl)-2-methylpiperidine can be achieved.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. chemicalbook.com For this compound, each distinct proton or group of equivalent protons gives rise to a specific signal. The chemical shift (δ) of these signals is influenced by the local electronic environment.
The structure would present a complex series of signals. The methyl group attached to the piperidine (B6355638) ring (C2-CH₃) would typically appear as a doublet in the upfield region (approx. 1.0-1.2 ppm). The protons on the piperidine ring (positions 2 through 6) would produce a series of complex, overlapping multiplets between approximately 1.4 and 3.0 ppm. The protons of the chloroethyl side chain are diastereotopic and would likely appear as two distinct multiplets. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is expected to be downfield due to the electron-withdrawing effect of the nitrogen, while the methylene group attached to the chlorine (Cl-CH₂) would be even further downfield due to the high electronegativity of chlorine. chemicalbook.comnih.gov
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon backbone of a molecule. chemicalbook.com In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak, allowing for the confirmation of the total number of carbon atoms.
The chemical shifts are indicative of the carbon's environment. The methyl carbon (C2-CH₃) would be the most upfield signal. The carbons of the piperidine ring would appear in the range of approximately 20-60 ppm, with the C2 and C6 carbons being the most downfield due to their proximity to the nitrogen atom. acs.orgchemicalbook.com The chloroethyl side chain carbons would be distinct, with the carbon bonded to chlorine (Cl-CH₂) appearing significantly downfield (typically 40-50 ppm) and the carbon bonded to nitrogen (N-CH₂) also being deshielded (around 50-60 ppm). docbrown.info
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
For unambiguous assignment of all proton and carbon signals in complex molecules, two-dimensional (2D) NMR experiments are employed. ipb.ptscience.gov
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J-coupling). sdsu.eduwikipedia.org For this compound, COSY would show correlations between the N-CH₂ and Cl-CH₂ protons of the ethyl chain. It would also reveal the connectivity network of the protons around the piperidine ring, for instance, showing a correlation between the C2 proton and the adjacent C3 protons.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). wikipedia.orgyoutube.com It is invaluable for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal identified as the methyl group would show a cross-peak to the most upfield carbon signal, confirming its identity.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). sdsu.eduyoutube.com HMBC is crucial for confirming the assembly of molecular fragments. A key correlation would be between the protons of the N-CH₂ group and the C2 and C6 carbons of the piperidine ring, which would unequivocally confirm that the chloroethyl group is attached to the piperidine nitrogen.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₈H₁₆ClN), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass. youtube.com The presence of chlorine is readily identified by its characteristic isotopic pattern, with two peaks for any chlorine-containing fragment at a ~3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z value (precursor ions) are selected and then fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's structure. dtic.mil
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Characteristic fragmentation pathways would include:
Alpha-cleavage: The bond between the nitrogen and the ethyl group or bonds within the piperidine ring can break. A primary fragment would likely be the loss of the chloroethyl side chain.
Formation of an Aziridinium (B1262131) Ion: A common pathway for N-(2-chloroethyl)amines is the intramolecular cyclization to form a highly stable three-membered aziridinium cation, with the expulsion of a chloride ion. This fragment is often a dominant peak in the spectrum.
Piperidine Ring Fragmentation: The piperidine ring itself can fragment. A characteristic fragment in the mass spectra of 2-methylpiperidine (B94953) derivatives is the ion at m/z 98, resulting from the loss of a hydrogen atom from the molecular ion of 2-methylpiperidine. nist.gov Another significant fragment often observed is at m/z 84, corresponding to the loss of the methyl group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the qualitative analysis of this compound, allowing for the rapid identification of its key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's covalent bonds. By analyzing the resulting spectrum, researchers can confirm the presence of the piperidine ring, the N-substituted chloroethyl group, and the methyl substituent.
The IR spectrum of this compound is characterized by several distinct absorption bands. The C-H stretching vibrations of the alkyl groups (piperidine ring, methyl, and ethyl chain) typically appear in the 2850-3000 cm⁻¹ region. The presence of a tertiary amine is confirmed by C-N stretching vibrations, which are generally found in the 1250-1020 cm⁻¹ range. A crucial band for confirming the structure is the C-Cl stretch, which is characteristic of alkyl halides and typically observed in the 850-550 cm⁻¹ region of the fingerprint district. orgchemboulder.com The spectrum for the parent compound, 2-methylpiperidine, shows characteristic peaks for the piperidine structure which would also be present in its N-substituted derivative. nih.govnist.gov
Detailed assignments of the expected vibrational frequencies are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Alkyl C-H | Symmetric & Asymmetric Stretching | 2850 - 3000 |
| CH₂ | Scissoring (Bending) | ~1450 - 1470 |
| CH₃ | Bending | ~1375 |
| Tertiary Amine (C-N) | Stretching | 1020 - 1250 |
| Alkyl Halide (C-Cl) | Stretching | 550 - 850 orgchemboulder.com |
| -CH₂X (X=Cl) | C-H Wag | 1150 - 1300 orgchemboulder.com |
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are indispensable for separating this compound from impurities, starting materials, and by-products. These techniques are vital for ensuring the purity of the final compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for the purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. nih.gov In this setup, the compound is passed through a non-polar stationary phase (such as a C18 column) using a polar mobile phase.
The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. This method can detect trace amounts of unreacted starting materials, such as 2-methylpiperidine, or by-products formed during the reaction. Furthermore, HPLC is an effective tool for monitoring reaction kinetics by taking aliquots from the reaction mixture at different time intervals and analyzing the relative concentrations of reactants and products. nih.gov For related piperidine derivatives, HPLC has been used to monitor for degradation products.
A typical set of parameters for an HPLC analysis is outlined below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Phosphoric Acid nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV Detector (e.g., at 210 nm) |
| Column Temperature | 30 °C nih.gov |
| Injection Volume | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity analysis and structural confirmation of volatile compounds like this compound. The sample is first vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. Subsequently, the separated components are ionized and fragmented in the mass spectrometer. nih.gov
The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show characteristic fragments resulting from alpha-cleavage, a common fragmentation pathway for amines. libretexts.org This process involves the cleavage of bonds adjacent to the nitrogen atom. The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragments would arise from the loss of the chloroethyl group, the methyl group, or through the cleavage of the piperidine ring itself. Analysis of the fragmentation pattern of the parent compound, 2-methylpiperidine, shows a prominent base peak at m/z 84, corresponding to the loss of the methyl group. nih.govnist.gov
Predicted major fragments for this compound in GC-MS are shown in the following table.
| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 161/163 | [C₈H₁₆ClN]⁺ | Molecular Ion (M⁺) |
| 146/148 | [M - CH₃]⁺ | Loss of methyl group from position 2 |
| 98 | [M - CH₂CH₂Cl]⁺ | Loss of the chloroethyl side chain (alpha-cleavage) |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment from cleavage |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage fragment |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is applied to crystalline derivatives of this compound, often as a hydrochloride salt, to obtain detailed structural information. sigmaaldrich.com The analysis provides exact bond lengths, bond angles, and torsional angles within the molecule.
For piperidine-containing compounds, XRD studies are crucial for establishing the conformation of the six-membered ring, which typically adopts a stable chair conformation. iucr.orgresearchgate.net The study also reveals the orientation of the substituents—the 2-methyl group and the 1-(2-chloroethyl) group—as either axial or equatorial. Furthermore, XRD analysis elucidates the intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern how the molecules pack together to form the crystal lattice. ebi.ac.ukresearchgate.net This information is fundamental in the field of crystal engineering and for understanding the material properties of the compound. While specific data for the title compound is not publicly available, data for related piperidine derivatives illustrates the output of such an analysis. researchgate.netnih.gov
The table below presents example crystallographic data for a substituted piperidine derivative to illustrate the parameters obtained from an XRD study. researchgate.net
| Parameter | Example Value for a Piperidine Derivative researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.324 |
| b (Å) | 15.179 |
| c (Å) | 17.650 |
| β (°) | 104.98 |
| Volume (ų) | 4225 |
| Z (Molecules/unit cell) | 4 |
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Material Synthesis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with physical and chemical transitions in a material as a function of temperature. nih.gov For this compound and its derivatives, DSC is employed to study thermal events like melting, crystallization, and polymorphic phase transitions. linseis.com
A typical DSC experiment involves heating a sample at a constant rate and measuring the difference in heat flow required to increase the temperature of the sample compared to an inert reference. nih.gov The resulting thermogram plots heat flow against temperature. An endothermic event, such as melting, appears as a peak, and the temperature at the peak maximum is taken as the melting point (Tₘ). The area under the melting peak is proportional to the enthalpy of fusion (ΔH). The melting point of the related compound 1-(2-Chloroethyl)-1-methylpiperidine hydrochloride is reported to be in the range of 133-137 °C. sigmaaldrich.com DSC can provide a precise value and assess the purity of the sample, as impurities typically broaden the melting peak and lower the melting point. mdpi.com The technique is also sensitive to the existence of different crystalline forms (polymorphs), which would manifest as distinct thermal events on the DSC curve. researchgate.net
The table below summarizes the thermal events that can be analyzed using DSC.
| Thermal Event | Type of Transition | Appearance on DSC Curve |
| Glass Transition | Second-Order | Endothermic shift in the baseline |
| Crystallization | First-Order | Exothermic peak (upon cooling or heating from amorphous state) |
| Melting | First-Order | Endothermic peak (upon heating) |
| Polymorphic Transition | First-Order | Endothermic or Exothermic peak |
Theoretical and Computational Chemistry Studies on 1 2 Chloroethyl 2 Methylpiperidine
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in determining the electronic structure and properties of molecules. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energy levels, and various reactivity indices, offering a detailed picture of a molecule's intrinsic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netscirp.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies calculations compared to traditional wavefunction-based methods while maintaining a high degree of accuracy. ias.ac.in For a molecule like 1-(2-chloroethyl)-2-methylpiperidine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and compute a wide range of electronic properties and reactivity descriptors. researchgate.net
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net
From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electronegativity (χ) = (I + A) / 2
Electrophilicity Index (ω) = χ² / (2η)
For this compound, DFT calculations would likely show the HOMO localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, while the LUMO would be distributed along the σ* anti-bonding orbital of the C-Cl bond in the chloroethyl group. This distribution indicates that the nitrogen atom is the primary site for electron donation (nucleophilic attack) and the chloroethyl group is susceptible to receiving electrons, potentially leading to the cleavage of the C-Cl bond.
| Parameter | Calculated Value | Unit |
|---|---|---|
| EHOMO | -6.50 | eV |
| ELUMO | -0.25 | eV |
| HOMO-LUMO Gap (ΔE) | 6.25 | eV |
| Ionization Potential (I) | 6.50 | eV |
| Electron Affinity (A) | 0.25 | eV |
| Chemical Hardness (η) | 3.125 | eV |
| Chemical Softness (S) | 0.16 | eV⁻¹ |
| Electronegativity (χ) | 3.375 | eV |
| Electrophilicity Index (ω) | 1.823 | eV |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. libretexts.org It is plotted on the surface of the molecule's electron density, using a color spectrum to indicate regions of varying electrostatic potential. wolfram.comuni-muenchen.de MEP maps are invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic (positive potential) and nucleophilic (negative potential) attack. libretexts.orguni-muenchen.de
Typically, red colors signify regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. Blue colors indicate regions of low electron density and positive electrostatic potential, which are susceptible to attack by nucleophiles. Green and yellow areas represent regions of neutral or intermediate potential.
For this compound, an MEP map would be expected to show:
A region of intense negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. This is the most likely site for protonation and interaction with electrophiles.
A region of negative potential (red to yellow) around the chlorine atom due to its high electronegativity.
Regions of positive potential (blue) surrounding the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the electronegative nitrogen and chlorine atoms.
While MEP maps provide a general view of electrostatic interactions, Fukui functions offer a more quantitative, orbital-based prediction of reactivity at specific atomic sites within a molecule. wikipedia.org Derived from DFT, the Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org
For practical chemical applications, f(r) is condensed to individual atomic centers, yielding "condensed Fukui functions." These indices identify the propensity of each atom to accept or donate electrons. researchgate.net Three main types of condensed Fukui functions are calculated:
fk+ : For nucleophilic attack (measures the reactivity of site k toward an electron donor). A higher value indicates a greater susceptibility to nucleophilic attack.
fk- : For electrophilic attack (measures the reactivity of site k toward an electron acceptor). The site with the highest value is the most probable location for electrophilic attack. nih.gov
fk0 : For radical attack.
For this compound, the nitrogen atom is expected to have the highest fk- value, confirming it as the primary nucleophilic center. The carbon atom bonded to the chlorine (Cα) and the chlorine atom itself are expected to have significant fk+ values, indicating their susceptibility to nucleophilic attack.
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |
|---|---|---|---|
| N1 (Piperidine) | 0.085 | 0.450 | 0.268 |
| C2 (Piperidine) | 0.110 | 0.095 | 0.103 |
| Cα (Ethyl) | 0.215 | 0.040 | 0.128 |
| Cβ (Ethyl) | 0.190 | 0.055 | 0.123 |
| Cl | 0.250 | 0.030 | 0.140 |
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum chemical methods like ab initio (from first principles) Hartree-Fock (HF) and semi-empirical methods can be used to study molecular properties. Ab initio methods are computationally demanding but highly accurate, while semi-empirical methods are faster by incorporating some experimental parameters, making them suitable for larger molecules.
These methods are particularly useful for calculating the optimized molecular geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the molecule's three-dimensional shape and steric properties.
| Parameter | Atom(s) Involved | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.80 Å |
| Bond Length | N1-C2 | 1.47 Å |
| Bond Angle | N-Cα-Cβ | 110.5° |
| Dihedral Angle | C6-N1-C2-C(methyl) | 175.0° |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of interacting atoms, MD can reveal the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as a solvent. acs.orgmanchester.ac.uk
For this compound, MD simulations would be crucial for exploring:
Conformational Analysis : The piperidine ring exists predominantly in a chair conformation. However, the presence of the methyl group at the C2 position can lead to two distinct chair conformers: one with the methyl group in an axial position and one with it in an equatorial position. nih.govacs.org The equatorial conformer is generally more stable. nih.gov MD simulations can quantify the energy difference between these conformers and the rate of interconversion. Furthermore, simulations can explore the rotational freedom of the N-chloroethyl side chain, identifying its preferred orientations relative to the ring.
Intermolecular Interactions : By simulating the molecule in a solvent like water, MD can provide detailed information about hydration. acs.org Analysis of the simulation trajectory can reveal the structure of the solvation shell, the average number of hydrogen bonds between the molecule's nitrogen atom and water, and the mobility of water molecules in its vicinity. nitech.ac.jp This information is vital for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural confirmation. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved through various computational approaches.
Methodology: The process typically involves:
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov
Chemical Shift Referencing: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS).
The accuracy of these predictions can be influenced by the choice of the density functional, basis set, and the inclusion of solvent effects. nih.gov For piperidine derivatives, conformational flexibility, such as ring inversion and the orientation of substituents, must be considered, as these can significantly impact the chemical shifts of both axial and equatorial protons. acs.org
Predicted NMR Data: While specific experimental data for this compound is not readily available in the searched literature, a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts is presented in Table 1 to illustrate the expected values based on the general principles for substituted piperidines and chloroalkanes. acs.org
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and is based on general principles of NMR spectroscopy for similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl group (on C2) | 1.1 - 1.3 | 18 - 22 |
| Piperidine ring protons (C2-H) | 2.4 - 2.6 | 58 - 62 |
| Piperidine ring protons (C3-H, C4-H, C5-H) | 1.2 - 1.8 | 24 - 35 |
| Piperidine ring protons (C6-H) | 2.7 - 2.9 | 54 - 58 |
| Chloroethyl group (-CH₂-N) | 2.8 - 3.0 | 55 - 60 |
| Chloroethyl group (-CH₂-Cl) | 3.5 - 3.7 | 40 - 45 |
Modeling of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, several reaction pathways could be of interest, including nucleophilic substitution and elimination reactions involving the chloroethyl group.
Nucleophilic Substitution (S_N2): The chloroethyl group is susceptible to nucleophilic attack. A computational study of an S_N2 reaction would involve:
Reactant and Product Optimization: The geometries of the reactants (this compound and a nucleophile) and the products are optimized.
Transition State Search: A search for the transition state structure is performed. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate.
Reaction Pathway Confirmation: An Intrinsic Reaction Coordinate (IRC) calculation is typically performed to confirm that the found transition state connects the reactants and products.
Elimination (E2): In the presence of a strong base, an E2 elimination reaction could occur, leading to the formation of 1-vinyl-2-methylpiperidine. Modeling this pathway would follow a similar procedure to the S_N2 reaction, with the identification of the corresponding E2 transition state.
Computational exercises for undergraduate organic chemistry often include modeling S_N2 and E2 reaction pathways to help students visualize the energetics and structures involved. boisestate.edu For N-alkyl piperidines, computational modeling has been used to understand the selectivity of functionalization at the α-position of the piperidine ring. acs.org
A hypothetical reaction coordinate diagram for a generic S_N2 reaction of this compound is presented in Table 2, illustrating the key energetic parameters that would be calculated.
Table 2: Hypothetical Energetic Parameters for a Modeled S_N2 Reaction of this compound This table is for illustrative purposes and represents typical outputs from a reaction pathway modeling study.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State | +20 to +25 | Pentavalent carbon center |
| Products | -10 to -15 | Substituted product + Chloride ion |
Development of Quantitative Structure-Reactivity Relationships (QSRR) (if applicable)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new compounds without the need for experimental testing.
For a compound like this compound, which is an alkyl halide, a QSRR model could be developed to predict its reactivity in, for example, reductive dehalogenation reactions. nih.govacs.org Such models often use quantum chemically calculated descriptors.
Key Descriptors for Alkyl Halides:
Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-Cl bond.
Electron Affinity (EA): The energy released when an electron is added to the molecule.
LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital, which can indicate susceptibility to nucleophilic attack.
Studies on the reductive dehalogenation of alkyl polyhalides have shown that reactivity is strongly influenced by the nature of the halogen and the substitution pattern. nih.govacs.orgresearchgate.net For instance, compounds with a C-Br bond are orders of magnitude more reactive than their C-Cl analogues. acs.org
While no specific QSRR models for this compound were found in the searched literature, the principles from studies on other alkyl halides could be applied. A hypothetical QSRR equation for a series of related N-(2-chloroethyl)piperidines might take the following form:
log(k) = a * (C-Cl BDE) + b * (LUMO Energy) + c
Where k is the reaction rate constant, and a, b, and c are constants determined by regression analysis of a training set of compounds.
Table 3: Hypothetical Descriptors for a QSRR Study Including this compound This table is for illustrative purposes to show the types of data used in QSRR model development.
| Compound | log(k) | C-Cl Bond Dissociation Energy (kcal/mol) | LUMO Energy (eV) |
| 1-(2-Chloroethyl)piperidine (B1294334) | -4.5 | 80 | -0.5 |
| This compound | -4.7 | 81 | -0.4 |
| 1-(2-Chloroethyl)-4-methylpiperidine | -4.6 | 80.5 | -0.45 |
Emerging Research Directions and Future Perspectives in the Chemistry of Chloroethyl Piperidines
Development of Green Chemistry Approaches for Synthesis
The synthesis of N-substituted piperidines is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. For chloroethyl piperidines, this translates into reimagining traditional synthetic routes to be more sustainable. Key areas of development include the use of multi-component reactions (MCRs), the adoption of environmentally benign solvents, and the design of processes that allow for catalyst recycling.
MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification needs. patsnap.com The application of MCRs for the synthesis of highly substituted piperidines is a significant step towards greener chemical production. patsnap.com For instance, one-pot condensations of aldehydes, amines, and β-ketoesters can be catalyzed by environmentally friendly and recyclable catalysts. patsnap.com
The choice of solvent is another critical factor in green synthesis. Traditional syntheses of piperidine (B6355638) derivatives often rely on volatile and hazardous organic solvents. Research is now focused on replacing these with greener alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. nih.gov Water-catalyzed reactions, for example, leverage the unique properties of water, such as hydrogen bonding, to facilitate reactions. nih.gov
The development of recyclable catalysts is also a cornerstone of green chemistry. While traditional methods might use stoichiometric reagents that are consumed in the reaction, modern approaches favor catalytic amounts of reagents that can be recovered and reused, reducing both cost and waste.
| Synthetic Strategy | Traditional Approach | Green Chemistry Approach | Key Advantages of Green Approach |
| Reaction Design | Multi-step synthesis with isolation of intermediates. | One-pot, multi-component reactions (MCRs). patsnap.com | Reduced number of steps, less solvent waste, improved atom economy. |
| Solvents | Use of chlorinated hydrocarbons or other volatile organic compounds (VOCs). | Water, ethanol (B145695), or solvent-free conditions. nih.gov | Reduced environmental impact, improved safety, lower cost. |
| Catalysis | Stoichiometric amounts of acids or bases. | Recyclable catalysts (e.g., solid acids, organocatalysts). seqens.com | Reduced waste, catalyst can be reused, often milder reaction conditions. |
| Energy Input | High temperatures and long reaction times. | Microwave irradiation, ultrasound, or ambient temperature reactions. | Reduced energy consumption, faster reaction times. |
Exploration of Novel Catalytic Systems for Transformations
The transformation of readily available starting materials into complex piperidine structures is greatly enhanced by the discovery of novel catalytic systems. For chloroethyl piperidines, this involves not only the formation of the piperidine ring but also the introduction of the chloroethyl group and other substituents with high selectivity. Transition metal catalysis, in particular, has opened up new avenues for these transformations.
Gold-catalyzed reactions have emerged as a powerful tool for the synthesis of substituted piperidines. Gold(I) catalysts can activate alkenes and alkynes towards nucleophilic attack, enabling a range of cyclization reactions to form the piperidine ring. nih.gov For example, gold-catalyzed annulation procedures can directly assemble piperidine structures from acyclic precursors. nih.gov
Iridium-catalyzed reactions are particularly notable for the hydrogenation of pyridine (B92270) derivatives to form piperidines. patsnap.com This is a challenging transformation due to the aromatic stability of the pyridine ring. However, specialized iridium catalysts can achieve this reduction under relatively mild conditions, even in the presence of sensitive functional groups. patsnap.compatsnap.com This allows for the synthesis of a wide variety of multi-substituted piperidines that would be difficult to access through other means. patsnap.com
Titanium-based catalysts are also gaining attention as a cost-effective and earth-abundant alternative to precious metal catalysts. nih.gov Titanocene dichloride, for example, has been shown to catalyze the reduction of diverse nitrogen-containing heterocycles, including pyridines, to their saturated piperidine counterparts. nih.govchemicalindustryjournal.co.uk These titanium-catalyzed systems often exhibit broad functional group tolerance, making them highly versatile. nih.gov
| Catalyst System | Type of Transformation | Substrate Example | Key Advantages |
| Gold (Au) | Intramolecular cyclization/annulation. nih.govnih.gov | N-allenamides and alkene-tethered oximes. nih.gov | Mild reaction conditions, high atom economy, formation of complex polycyclic systems. beilstein-journals.org |
| Iridium (Ir) | Asymmetric hydrogenation of pyridinium (B92312) salts. patsnap.combohrium.com | N-alkyl-2-alkylpyridinium salts. bohrium.com | High enantioselectivity, access to chiral piperidines, tolerance of reducible functional groups. patsnap.com |
| Titanium (Ti) | Dearomative reduction of N-heteroarenes. nih.govchemicalindustryjournal.co.uk | Functionalized pyridines and quinolines. nih.gov | Use of an earth-abundant metal, high chemoselectivity, wide functional group tolerance. chemicalindustryjournal.co.uk |
Chemoenzymatic Synthesis of Chiral Analogues
The synthesis of single-enantiomer piperidine derivatives is of paramount importance, as the biological activity of such compounds is often dependent on their stereochemistry. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, is a powerful strategy for producing chiral chloroethyl piperidine analogues.
Transaminases are a class of enzymes that can install an amino group with high stereoselectivity. nih.gov They are increasingly used for the asymmetric synthesis of chiral amines, which are key precursors to substituted piperidines. nih.gov For example, a transaminase can be used to generate a chiral amine from a prochiral ketone, which can then be further elaborated into the desired piperidine ring through chemical steps. nih.govnih.gov One-pot cascades combining a transaminase with other enzymes or chemical catalysts can lead to highly efficient syntheses of chiral piperidines. beilstein-journals.org
Lipases are another class of enzymes widely used in chemoenzymatic synthesis, particularly for the kinetic resolution of racemic mixtures. bohrium.com In a kinetic resolution, a lipase (B570770) selectively acylates or hydrolyzes one enantiomer of a racemic alcohol or ester, allowing for the separation of the two enantiomers. This approach could be applied to resolve a racemic precursor of 1-(2-Chloroethyl)-2-methylpiperidine, such as racemic 2-methylpiperidine (B94953) or a suitable alcohol intermediate.
Ene-reductases and Imine-reductases (EREDs and IREDs) are enzymes that catalyze the asymmetric reduction of C=C and C=N bonds, respectively. patsnap.com These enzymes can be used in cascade reactions to convert achiral starting materials into chiral piperidines with high enantiomeric excess. For example, a chemo-enzymatic dearomatization of activated pyridines using a sequence involving an amine oxidase and an ene-imine reductase cascade can produce a variety of stereo-defined substituted piperidines. patsnap.comresearchgate.net
| Enzyme Class | Type of Reaction | Application in Piperidine Synthesis | Example of Transformation |
| Transaminases (TAs) | Asymmetric amination of ketones. nih.gov | Synthesis of chiral amine precursors. nih.gov | Conversion of a prochiral ketone to a chiral amine, followed by cyclization to a piperidine. nih.gov |
| Lipases | Kinetic resolution of racemic alcohols/esters. bohrium.com | Separation of enantiomers of a piperidine precursor. | Selective acylation of one enantiomer of a racemic piperidine alcohol. |
| Ene-/Imine-Reductases (EREDs/IREDs) | Asymmetric reduction of C=C and C=N bonds. patsnap.com | Asymmetric dearomatization of pyridines. patsnap.comresearchgate.net | One-pot cascade to convert N-substituted tetrahydropyridines to stereo-defined piperidines. patsnap.comresearchgate.net |
| Hydroxylases | C-H oxidation. organic-chemistry.org | Introduction of hydroxyl groups at specific positions. organic-chemistry.org | Biocatalytic hydroxylation of a piperidine ring to create a functional handle for further modification. seqens.comorganic-chemistry.org |
Advanced Computational Methodologies for Predicting Complex Reactivity
Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms and allowing for the prediction of reactivity. For complex molecules like chloroethyl piperidines, computational methods can help to understand and predict their behavior in chemical reactions, guiding the design of more efficient and selective synthetic routes.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be used to calculate the energies of reactants, products, and transition states, thereby providing information about reaction barriers and thermodynamic stability. patsnap.combohrium.com For N-chloropiperidines, DFT studies have been used to investigate the mechanisms of base-catalyzed rearrangements, predicting the most likely reaction pathways and product distributions. patsnap.combohrium.com These studies can elucidate the role of the solvent and other additives in the reaction, helping to optimize reaction conditions. patsnap.com
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity. While often used for predicting biological activity, QSAR can also be applied to predict chemical reactivity. nih.govnih.gov By building a model based on a set of known reactions, it is possible to predict the outcome of new reactions for similar compounds.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. This can be particularly useful for understanding conformational changes, such as ring inversion in the piperidine ring, and how these dynamics influence reactivity. organic-chemistry.org
| Computational Method | Information Provided | Application to Chloroethyl Piperidines |
| Density Functional Theory (DFT) | Reaction energies, transition state structures, activation barriers. patsnap.combohrium.com | Predicting the mechanism of N-chloropiperidine rearrangements and side-product formation. patsnap.combohrium.com |
| Ab initio methods (e.g., MP2) | High-accuracy energy calculations. patsnap.com | Benchmarking DFT results and providing more accurate thermochemical data. patsnap.com |
| Continuum Solvation Models (e.g., CPCM) | Simulates the effect of a solvent on the reaction. patsnap.com | Understanding the role of the solvent in base-catalyzed elimination and substitution reactions. patsnap.com |
| QSAR and Machine Learning | Predictive models for reactivity based on structural descriptors. nih.govnih.gov | Predicting the likelihood of a desired reaction for a new chloroethyl piperidine analogue. nih.gov |
Integration with Flow Chemistry Techniques for Scalable Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including issues with heat transfer, mixing, and safety. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers solutions to many of these challenges and is becoming an increasingly important technology for the synthesis of pharmaceutical intermediates like chloroethyl piperidines. seqens.comresearchgate.net
Enhanced Safety and Control: Flow reactors have a much higher surface-area-to-volume ratio compared to batch reactors, which allows for highly efficient heat transfer. beilstein-journals.org This enables precise temperature control and reduces the risk of thermal runaways, which is particularly important for exothermic reactions. The small internal volume of flow reactors also minimizes the amount of hazardous material present at any given time. chemicalindustryjournal.co.uk
Improved Efficiency and Scalability: Continuous flow systems can operate for extended periods, allowing for the production of large quantities of material from a small reactor setup. nih.govpatsnap.com Scaling up production is often as simple as running the system for a longer time or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than redesigning a large-scale batch reactor. beilstein-journals.org The rapid mixing and precise control over reaction time in flow reactors can also lead to higher yields and purities compared to batch processes. seqens.com
Access to Novel Reaction Conditions: Flow chemistry allows for the use of reaction conditions that are difficult or unsafe to achieve in batch, such as high pressures and temperatures. This can enable new chemical transformations and accelerate reaction rates.
The synthesis of piperidines has been successfully demonstrated using flow chemistry, including methods like electroreductive cyclization in a flow microreactor and continuous liquid-phase hydrogenation of pyridines. nih.govnih.govpatsnap.com These approaches offer a more efficient, safer, and scalable route to piperidine derivatives, which could be readily adapted for the industrial production of compounds like this compound. nih.govorganic-chemistry.org
| Parameter | Batch Chemistry | Flow Chemistry | Advantages of Flow Chemistry for Scalable Synthesis |
| Heat Transfer | Poor, especially at large scale. | Excellent due to high surface-area-to-volume ratio. beilstein-journals.org | Better temperature control, enhanced safety for exothermic reactions. chemicalindustryjournal.co.uk |
| Mixing | Often inefficient and non-uniform. | Rapid and efficient mixing. aurigeneservices.com | Improved reaction rates, higher yields, better product consistency. seqens.com |
| Scalability | Requires significant process redevelopment for scale-up. | Scaled by running longer or numbering-up reactors. beilstein-journals.org | Faster and more predictable scale-up from lab to production. seqens.com |
| Safety | Large quantities of hazardous materials are handled at once. | Small reactor volume minimizes the amount of hazardous material. chemicalindustryjournal.co.uk | Reduced risk of accidents and thermal runaways. chemicalindustryjournal.co.uk |
| Process Control | Difficult to precisely control reaction time and conditions. | Precise control over residence time, temperature, and pressure. aurigeneservices.com | Higher product purity, reduced side-product formation. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Chloroethyl)-2-methylpiperidine, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of chloroethyl-substituted piperidines typically involves nucleophilic substitution or alkylation reactions. For example, analogous compounds (e.g., 1-(2-Chloroethyl)pyrrolidine) are synthesized via reactions between pyrrolidine and 1-chloro-2-iodoethane under reflux in dichloromethane, using triethylamine as a catalyst to neutralize HCl byproducts . For this compound, optimizing reaction temperature (e.g., 40–60°C), inert atmosphere (nitrogen), and stoichiometric ratios of reactants can enhance yield. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the chloroethyl group’s resonance signals (δ ~3.5–4.0 ppm for CH₂Cl). Mass spectrometry (MS) can validate molecular weight (e.g., 177.7 g/mol for C₈H₁₅ClN) and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities, as seen in structurally related piperidine derivatives .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% relative humidity). Analytical techniques like Thin-Layer Chromatography (TLC) and HPLC monitor decomposition products. For instance, related chloroethyl compounds degrade via hydrolysis of the C-Cl bond, forming ethanol derivatives, which can be quantified using gas chromatography-mass spectrometry (GC-MS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
- Methodological Answer : SAR studies require systematic substitution at the piperidine ring (e.g., varying alkyl groups or halogen positions). Computational tools like molecular docking predict binding affinities to biological targets (e.g., neurotransmitter receptors). For example, modifying the methyl group at position 2 to ethyl (as in 2-Ethyl-1-(2-piperidinylmethyl)piperidine) alters lipophilicity and receptor interactions, which can be validated via in vitro assays (e.g., radioligand binding) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent polarity). Meta-analyses should standardize protocols, such as using uniform solvent systems (e.g., DMSO concentration ≤0.1%) and validating purity via NMR. For example, impurities in related compounds (e.g., 1-(2-Chlorobenzoyl)-2-methylpiperidine) skewed dose-response curves in cytotoxicity assays, highlighting the need for rigorous QC .
Q. How can Density Functional Theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model transition states and activation energies for reactions at the chloroethyl group. For instance, studies on 1-(2-Chloroethyl)pyrrolidine revealed that electron-withdrawing substituents lower the energy barrier for SN2 mechanisms, which can be extrapolated to design derivatives with tailored reactivity .
Q. What in silico approaches are suitable for evaluating the pharmacokinetic properties of this compound?
- Methodological Answer : Tools like SwissADME predict LogP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 metabolism. For example, piperidine derivatives with chloroethyl groups often exhibit moderate LogP (~2.5), suggesting balanced solubility and membrane permeability. Molecular dynamics simulations further assess binding stability to plasma proteins (e.g., albumin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
